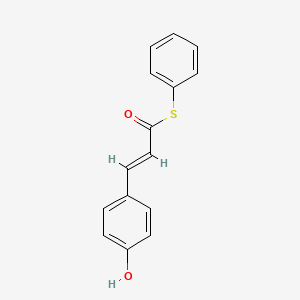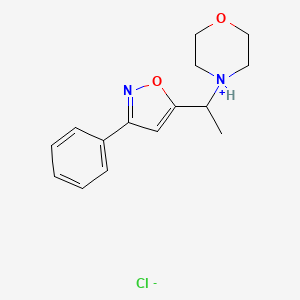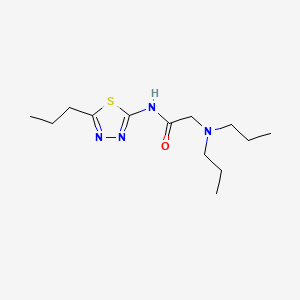
4,7-Dimethyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dimethyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of dimethyl groups, chloroethyl groups, and an octynol moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,7-dimethyl-2-octyn-4-ol with bis(2-chloroethyl)amine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in its pure hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dimethyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or addition of hydrogen.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
4,7-Dimethyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,7-Dimethyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: A related compound with similar chloroethyl groups but lacking the dimethyl and octynol moieties.
Chlorambucil: An alkylating agent used in cancer treatment, structurally similar due to the presence of chloroethyl groups.
Bendamustine hydrochloride: Another alkylating agent with a similar mechanism of action, used in chemotherapy.
Uniqueness
4,7-Dimethyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
40513-56-2 |
|---|---|
Fórmula molecular |
C14H26Cl3NO |
Peso molecular |
330.7 g/mol |
Nombre IUPAC |
bis(2-chloroethyl)-(4-hydroxy-4,7-dimethyloct-1-ynyl)azanium;chloride |
InChI |
InChI=1S/C14H25Cl2NO.ClH/c1-13(2)5-7-14(3,18)6-4-10-17(11-8-15)12-9-16;/h13,18H,5-9,11-12H2,1-3H3;1H |
Clave InChI |
DXKCKWSMRAZRQH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(C)(CC#C[NH+](CCCl)CCCl)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


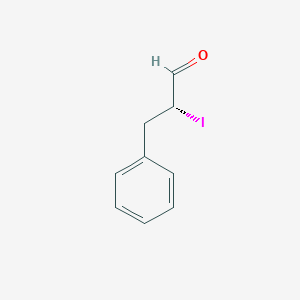

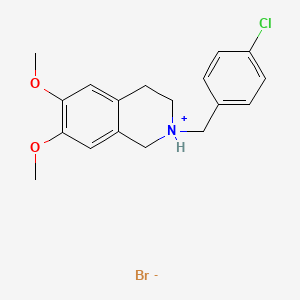
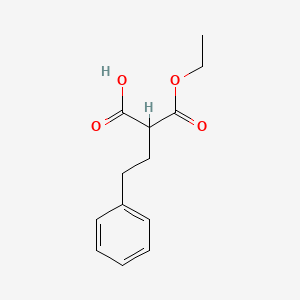


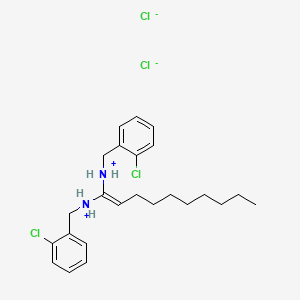
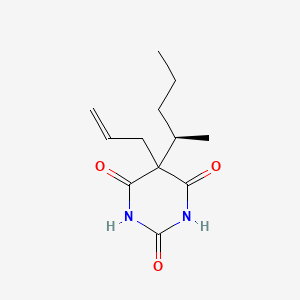

![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
